molecular formula C17H18N2O2S2 B2995360 N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207052-08-1

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Cat. No.: B2995360
CAS No.: 1207052-08-1
M. Wt: 346.46
InChI Key: AXTPLSNZKZLRGM-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is a complex organic compound that features both thiophene and oxalamide functional groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of particular interest due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multi-step organic reactions. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions. The use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction is a notable example . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The compound’s unique structure allows it to interact with multiple targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of thiophene and oxalamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-13-5-2-4-12(10-13)19-16(21)15(20)18-11-17(7-8-17)14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTPLSNZKZLRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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